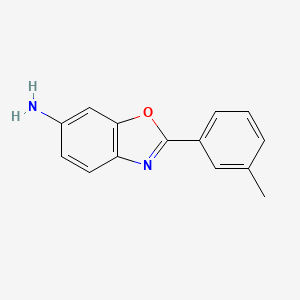

2-(3-Methylphenyl)-1,3-benzoxazol-6-amine

Descripción

Significance of the 1,3-Benzoxazole Core as a Prominent Heterocyclic Scaffold in Chemical and Biological Research

The 1,3-benzoxazole ring system is a vital heterocyclic scaffold in the fields of medicinal chemistry, materials science, and industrial applications. sigmaaldrich.com As a fused aromatic compound, it possesses relative stability while also featuring reactive sites that permit functionalization, making it an ideal starting point for the synthesis of more complex, bioactive structures. nih.gov This scaffold is a key component in numerous natural products, including nataxazole and nocarbenzoxazole G. sigmaaldrich.com

In pharmaceutical and biological research, benzoxazole (B165842) derivatives are recognized for an extensive spectrum of pharmacological activities. nih.govamericanelements.com These include:

Antimicrobial and Antifungal Activity : Many benzoxazole derivatives have demonstrated potent effects against various strains of bacteria and fungi. nih.govnih.govacs.org

Anticancer Activity : The benzoxazole motif is present in compounds investigated for their antiproliferative effects against various human cancer cell lines. americanelements.comrsc.org Some derivatives act as inhibitors of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Anti-inflammatory Properties : Certain derivatives, such as flunoxaprofen (B1672895) and benoxaprofen, have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Neurological Applications : Research has explored benzoxazoles for their potential in treating neurological disorders, including their role as anti-Alzheimer's agents by inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). rsc.orgnih.gov

Other Biological Activities : The range of documented activities also extends to antiviral, antitubercular, antioxidant, and analgesic properties. sigmaaldrich.combeilstein-journals.org

Beyond medicine, the unique photophysical properties of benzoxazoles have led to their use as optical brighteners and as building blocks for advanced materials in organic electronics. nih.gov

Table 1: Selected Biological Activities of the Benzoxazole Scaffold

| Biological Activity | Description | Reference Examples |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation; some act as VEGFR-2 inhibitors. | Investigated against HepG2, MCF-7, and other cell lines. americanelements.com |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria. | Tested against E. coli, S. aureus, and others. nih.govnih.gov |

| Anti-inflammatory | Inhibition of inflammatory pathways. | Marketed drugs include flunoxaprofen and benoxaprofen. nih.govnih.gov |

| Anti-Alzheimer's | Inhibition of cholinesterase enzymes (AChE and BuChE). | Benzoxazole-oxadiazole hybrids have shown potent inhibition. nih.gov |

| Antifungal | Activity against various fungal species. | Effective against strains like Aspergillus niger and Candida albicans. acs.orgrsc.org |

Rationale for Academic Investigation of Substituted Benzoxazole Amines, with a Focus on 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine

The academic pursuit of novel substituted benzoxazole amines is grounded in the principles of medicinal chemistry and structure-activity relationship (SAR) studies. SAR investigations explore how the specific placement of different functional groups on a core scaffold affects the molecule's biological activity. The target compound, this compound, is an exemplary scaffold for such investigation.

The rationale for its synthesis and study can be deconstructed by analyzing its constituent parts:

The 1,3-Benzoxazole-6-amine Core : The amine (-NH2) group at the 6-position is of significant interest. It is a key functional group that can act as a hydrogen bond donor, which is often crucial for a molecule's ability to bind to the active site of a target enzyme or receptor. Furthermore, the amine group serves as a versatile chemical handle for further synthetic modifications, allowing for the creation of a library of related compounds with potentially enhanced or modulated activities. The parent scaffold, 1,3-benzoxazol-6-amine, is a recognized building block in chemical synthesis. sigmaaldrich.com

Table 2: Chemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H12N2O |

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | This compound |

| Core Scaffold | 1,3-Benzoxazole |

| Key Substituents | 6-amino, 2-(3-methylphenyl) |

Overview of Current Research Trajectories for Benzoxazole-Based Structures in Contemporary Academic Literature

Current research on benzoxazole derivatives is dynamic and multifaceted, primarily advancing along two parallel trajectories: the development of innovative synthetic methodologies and the expansion of their applications in medicine and materials science.

A significant trend in synthesis is the focus on "green chemistry" principles to create more efficient, cost-effective, and environmentally benign reactions. nih.gov Researchers are increasingly employing novel catalysts, such as ionic liquids and metal complexes (e.g., based on copper or palladium), to facilitate benzoxazole formation under milder conditions, often with higher yields and shorter reaction times. rsc.org One-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, and the use of alternative energy sources like microwave irradiation are also prominent strategies being explored to streamline the production of these valuable compounds. rsc.org

In terms of applications, the exploration of benzoxazoles as therapeutic agents continues to broaden. Recent studies have focused on designing derivatives that target specific enzymes and cellular pathways with high precision. This includes the development of potent VEGFR-2 inhibitors for anticancer therapy, novel inhibitors of cholinesterases for Alzheimer's disease, and new generations of antimicrobial agents to combat drug-resistant pathogens. nih.govnih.gov The ability to systematically modify the benzoxazole scaffold allows for the fine-tuning of biological activity, a key theme in modern drug discovery. rsc.org Furthermore, the investigation of benzoxazoles in materials science for applications in organic electronics, such as in organic field-effect transistors (OFETs) and as nonlinear optical dyes, remains an active area of research.

Propiedades

IUPAC Name |

2-(3-methylphenyl)-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-3-2-4-10(7-9)14-16-12-6-5-11(15)8-13(12)17-14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXYEVORGNXLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424212 | |

| Record name | 2-(3-methylphenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890985-45-2 | |

| Record name | 2-(3-methylphenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 890985-45-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 3 Methylphenyl 1,3 Benzoxazol 6 Amine and Analogous Benzoxazole Amines

Strategic Approaches to the 1,3-Benzoxazole Ring System

The construction of the 1,3-benzoxazole core is the cornerstone of synthesizing compounds like 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine. The primary strategies involve the formation of the heterocyclic ring from appropriately substituted precursors, most notably 2-aminophenol (B121084) derivatives.

Condensation Reactions Utilizing 2-Aminophenol Derivatives as Precursors

The most traditional and widely employed method for synthesizing the 2-arylbenzoxazole scaffold is the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent, followed by cyclodehydration. rsc.orgrsc.orgresearchgate.net To synthesize the target compound, this compound, the logical starting materials would be 2,4-diaminophenol (B1205310) and 3-methylbenzoic acid (or its acid chloride or ester).

The general mechanism involves the initial formation of an o-hydroxy amide intermediate via acylation of the more nucleophilic amino group of the 2-aminophenol derivative. mdpi.com This intermediate then undergoes cyclization, typically under acidic or high-temperature conditions, to form a benzoxazoline, which subsequently dehydrates to yield the aromatic benzoxazole (B165842) ring. rsc.org

A variety of condensing agents and conditions have been developed to promote this reaction, including strong acids like polyphosphoric acid (PPA), mineral acids, or Lewis acids. researchgate.net More contemporary methods focus on milder conditions, sometimes employing catalysts to drive the reaction. For instance, the reaction can be promoted by reagents that activate the carboxylic acid, facilitating the initial amidation step. researchgate.net

Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis

| 2-Aminophenol Precursor | Carbonyl Source | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminophenol | Aldehydes | Nano-ZnO, DMF, 100 °C | 2-Arylbenzoxazole | rsc.org |

| 2-Aminophenol | Carboxylic Acids | PS-PPh3 resin, Microwave | 2-Substituted Benzoxazole | researchgate.net |

| 2-Aminophenol | Benzaldehyde | Eosin Y, Blue LED, K2CO3 | 2-Phenylbenzoxazole (B188899) | rsc.org |

| Methyl-3-amino-4-hydroxyphenylacetate | Aldehydes | Lead tetraacetate, Ethanol (B145695) | 2-Aryl-6-carboxybenzoxazole derivative | rsc.org |

Cyclization Reactions and Ring Closure Strategies

Cyclization is the pivotal ring-forming step in benzoxazole synthesis. While often coupled with initial condensation, specific strategies focus on optimizing this closure. One common approach involves the reaction of 2-aminophenols with aldehydes to form an intermediate Schiff base (o-hydroxy N-benzylideneaniline). nih.gov This imine then undergoes oxidative cyclization to form the benzoxazole ring.

For the synthesis of 2-aminobenzoxazoles, a frequently used protocol involves the cyclization of 2-aminophenols with cyanating agents like cyanogen (B1215507) bromide (BrCN). nih.gov However, due to the high toxicity of BrCN, alternative, non-hazardous reagents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been developed. The reaction, promoted by a Lewis acid like BF₃·Et₂O, provides a safer route to the 2-aminobenzoxazole (B146116) core. nih.govacs.orgnih.govnih.gov

Oxidative Coupling Reactions

Oxidative coupling methods provide an efficient pathway to benzoxazoles, often proceeding under mild conditions. These reactions typically involve the in-situ generation of a reactive intermediate that readily cyclizes. A prominent example is the reaction between a 2-aminophenol and an aldehyde, where an oxidizing agent promotes the cyclization of the initially formed Schiff base or hemiaminal intermediate. rsc.org

Various oxidants have been successfully employed, including:

Hypervalent Iodine Reagents: Electrochemically generated I(III) species can effectively oxidize ortho-iminophenols, leading to clean and high-yielding formation of benzoxazoles. This method is compatible with a broad range of functional groups. acs.org

Lead Tetraacetate: This reagent has been used to catalyze the oxidative coupling of methyl-3-amino-4-hydroxyphenylacetate with aldehydes, forming benzoxazole derivatives. rsc.org

Aerobic Oxidation: In the presence of a suitable catalyst, molecular oxygen can serve as the terminal oxidant, making the process more environmentally benign. nih.gov For example, the cyclocondensation of Schiff bases can be achieved using NaCN in DMF with O₂ as the oxidant. nih.govmdpi.com

These methods avoid the need for pre-functionalized carboxylic acids or their derivatives and often proceed with high atom economy. thieme-connect.com

Smiles Rearrangement-Based Approaches in 2-Aminobenzoxazole Synthesis

The Smiles rearrangement is a powerful and elegant intramolecular nucleophilic aromatic substitution reaction for forming C-N bonds, providing a distinct route to N-substituted 2-aminobenzoxazoles. nih.govresearchgate.net This strategy is particularly valuable for introducing diverse substituents onto the exocyclic nitrogen atom.

A common approach starts with benzoxazole-2-thiol, a readily available starting material. The thiol is first activated with a reagent like chloroacetyl chloride, followed by the addition of an amine. acs.orgresearchgate.net The reaction proceeds through a proposed mechanism:

S-alkylation of the benzoxazole-2-thiol.

An intramolecular nucleophilic attack by the nitrogen of the appended amine onto the C2 carbon of the benzoxazole ring, forming a spiro intermediate. nih.gov

Rearomatization of the ring system, which involves cleavage of the C-S bond and formation of the C-N bond, yielding the N-substituted 2-aminobenzoxazole product. nih.govresearchgate.net

This metal-free methodology stands out for its wide amine scope, short reaction times, and the use of non-toxic, inexpensive starting materials. acs.orgnih.gov It has been successfully applied to a variety of primary and secondary amines, allowing for the synthesis of a library of N-substituted 2-aminobenzoxazole analogues. researchgate.net

Catalytic Systems in Benzoxazole Amine Synthesis

Catalysis, particularly by transition metals, has revolutionized the synthesis of benzoxazoles by enabling reactions under milder conditions, with greater efficiency and broader substrate scope.

Transition Metal-Catalyzed Processes (e.g., Copper, Palladium, Nickel)

Transition metals are instrumental in many modern synthetic strategies for benzoxazoles, including the synthesis of this compound and its analogues. They catalyze key bond-forming steps such as C-O, C-N, and C-H functionalization.

Copper (Cu) Catalysis: Copper is one of the most versatile and widely used metals in benzoxazole synthesis. organic-chemistry.org It is effective in catalyzing the intramolecular cyclization of o-bromoaryl derivatives and o-haloanilides to form the benzoxazole ring. organic-chemistry.org Copper(I) iodide (CuI) and copper(II) oxide (CuO) nanoparticles are common catalysts for these transformations. organic-chemistry.org Copper catalysts are also employed in electrophilic amination reactions to directly install an amino group at the C2 position of the benzoxazole ring. researchgate.netbeilstein-journals.org For example, Cu(I)-catalyzed reactions of benzoxazoles with O-benzoyl hydroxylamines provide a route to 2-aminobenzoxazole derivatives. researchgate.net

Palladium (Pd) Catalysis: Palladium catalysts are renowned for their efficacy in cross-coupling and carbonylation reactions. nih.gov A one-pot synthesis of 2-arylbenzoxazoles can be achieved through a palladium-catalyzed process involving the aminocarbonylation of aryl halides with 2-aminophenols, followed by acid-mediated ring closure. organic-chemistry.orgacs.org Palladium is also used for the direct C-H bond arylation of the benzoxazole core, allowing for the introduction of aryl groups without pre-functionalization. organic-chemistry.org

Nickel (Ni) Catalysis: Nickel complexes have emerged as effective catalysts for the synthesis of 2-arylbenzoxazoles. rsc.org For instance, Nickel(II) complexes of benzoyl hydrazones can catalyze the intramolecular cyclization of intermediates formed from 2-aminophenol and aromatic aldehydes, providing high yields with low catalyst loading. rsc.orgnih.gov

Table 2: Selected Transition Metal-Catalyzed Syntheses of Benzoxazoles

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| CuI / 1,10-phenanthroline | Domino Acylation/Annulation | 2-Bromoanilines, Acyl chlorides | 2-Substituted Benzoxazoles | organic-chemistry.org |

| CuO nanoparticles | Intramolecular Cyclization | o-Bromoaryl derivatives | Substituted Benzoxazoles | organic-chemistry.org |

| Pd(OAc)₂ | Carbonylation/Condensation | Aryl halides, 2-Aminophenols | 2-Arylbenzoxazoles | acs.org |

| NHC-Pd(II)-Im complex | Direct C-H Arylation | Benzoxazoles, Aryl chlorides | 2-Arylbenzoxazoles | organic-chemistry.org |

| Ni(II) complexes | Intramolecular Cyclization | 2-Aminophenol, Aromatic aldehydes | 2-Arylbenzoxazoles | rsc.orgnih.gov |

| Cu(II)-SBA-15 | Condensation | o-Aminophenol, Benzaldehydes | 2-Arylbenzoxazoles | rsc.org |

Nanocatalysis and Heterogeneous Catalytic Systems

The use of nanocatalysts and heterogeneous systems in benzoxazole synthesis offers significant advantages, including high surface-area-to-volume ratios, ease of catalyst separation, and potential for recyclability. researchgate.net These systems enhance reaction rates and selectivity under milder conditions compared to their homogeneous counterparts.

Various metal and metal oxide nanoparticles have been successfully employed. For instance, copper(II) oxide (CuO) nanoparticles have been used for the ligand-free intramolecular cyclization of o-bromoaryl derivatives in DMSO. organic-chemistry.org Gold nanoparticles supported on titanium dioxide (Au/TiO2) have proven to be a highly selective and reusable catalyst for synthesizing 2-substituted benzoxazoles through hydrogen-transfer processes, eliminating the need for external oxidants or reductants. researchgate.net Manganese dioxide (MnO2) nanoparticles also serve as an efficient oxidant for the one-pot reaction of o-aminophenols and aromatic aldehydes. tandfonline.comresearchgate.net

Heterogeneous catalysts extend beyond simple nanoparticles. Metal-Organic Frameworks (MOFs), such as a manganese-based MOF (Mn-TPA), provide Lewis acidic open metal sites that effectively catalyze the reaction between o-aminophenol and various aldehydes. rsc.orgnih.gov This catalyst demonstrates high turnover numbers and frequencies and can be recycled up to 30 times without losing structural integrity or performance. nih.gov Similarly, a ruthenium catalyst supported on phosphine-functionalized magnetic nanoparticles has been developed for the acceptorless dehydrogenative coupling of primary alcohols with 2-aminophenol, representing an efficient heterogeneous system. acs.org Other successful systems include palladium supported on magnetic nanoparticles and mixed metal oxides like TiO2–ZrO2, which catalyze the synthesis of 2-aryl benzoxazoles with short reaction times and high yields. rsc.orgnih.gov

Table 1: Examples of Nanocatalysis and Heterogeneous Systems in Benzoxazole Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

| CuO nanoparticles | o-bromoaryl derivatives | DMSO, Air | Good | organic-chemistry.org |

| Au/TiO2 | o-hydroxynitrobenzenes, Alcohols | Toluene, 120 °C | High | researchgate.net |

| MnO2 nanoparticles | o-aminophenol, Aromatic aldehydes | Acetonitrile, Ultrasonic irradiation | High | tandfonline.com |

| Mn-TPA MOF | o-aminophenol, Aromatic aldehydes | Ethanol, 30 °C, 10-90 min | Up to 99.9% | rsc.orgnih.gov |

| Ru on PFMNPs | 2-Aminophenol, Primary alcohols | Toluene, 130 °C | Moderate to Good | acs.org |

| TiO2–ZrO2 | 2-Aminophenol, Aromatic aldehydes | Acetonitrile, 60 °C, 15-25 min | 83–93% | rsc.orgnih.gov |

| Pd on [SMNP@GLP][Cl] | 2-Aminophenol, Aldehydes | DMF, O2, 80 °C, 18 h | 83–95% | rsc.org |

Ionic Liquid Catalysis

Ionic liquids (ILs) have emerged as green and versatile alternatives to traditional volatile organic solvents and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability. nih.gov They can function as catalysts, co-catalysts, or reaction media in the synthesis of benzoxazoles.

Brønsted acidic ionic liquids (BAILs) have been particularly effective. bohrium.com A reusable BAIL gel, formed by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate, has been used as a heterogeneous catalyst for the condensation of o-aminophenol with aldehydes under solvent-free conditions, achieving high yields. nih.govnih.govacs.org This gel catalyst can be easily recovered and reused multiple times without a significant drop in activity. nih.govacs.org Similarly, a phosphonium-based acidic ionic liquid, [triphenyl(butyl-3-sulfonyl)phosphonium] toluenesulfonate, has been shown to efficiently catalyze the reaction between o-aminophenols and aryl aldehydes under solvent-free conditions, producing a wide range of derivatives in high yields. rsc.orgnih.gov

Other types of ionic liquids, such as 1-butylpyridinium (B1220074) iodide ([BPy]I), have been used to catalyze the oxidative C–H amination of benzoxazoles at room temperature in a metal-free system. nih.gov The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) facilitates the condensation of carboxylic acids with 2-aminophenol at elevated temperatures. researchgate.net In some protocols, ionic liquids are supported on magnetic nanoparticles, combining the advantages of ILs with the ease of magnetic separation. rsc.org

Table 2: Ionic Liquid-Catalyzed Synthesis of Benzoxazoles

| Ionic Liquid System | Reactants | Conditions | Yield | Reference |

| 1-Butylpyridinium iodide ([BPy]I) | Benzoxazoles, Morpholine | Acetic acid, TBHP, rt | Up to 97% | nih.gov |

| Brønsted Acidic Ionic Liquid (BAIL) Gel | o-aminophenol, Aldehydes | Solvent-free, 130 °C, 5 h | 85–98% | nih.govnih.govacs.org |

| Lewis Acidic IL on Fe3O4 (LAIL@MNP) | o-aminophenol, Aldehydes | Solvent-free, Sonication, 70 °C, 30 min | Moderate to High | rsc.org |

| [triphenyl(butyl-3-sulfonyl) phosphonium] toluenesulfonate | o-aminophenol, Aryl aldehydes | Solvent-free, 100 °C | 65–96% | rsc.orgnih.gov |

| 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) | 2-Aminophenol, Carboxylic acids | High temperature | Excellent | researchgate.net |

Brønsted Acid and Lewis Acid Catalysis

Conventional acid catalysis remains a cornerstone of benzoxazole synthesis, involving the condensation of precursors like o-aminophenol with aldehydes or carboxylic acids. nih.gov Both Brønsted and Lewis acids are employed to facilitate the cyclization and dehydration steps, with modern research focusing on developing more efficient and reusable acid catalysts.

Brønsted acids such as p-toluenesulfonic acid (TsOH·H2O) have been used in combination with a copper(I) iodide (CuI) co-catalyst for the cyclization of 2-aminophenols with β-diketones, tolerating a variety of functional groups. organic-chemistry.orgacs.org Fluorophosphoric acid has been reported as a highly effective catalyst for the reaction between 2-aminophenol and aldehydes in ethanol at room temperature. rsc.org As mentioned previously, Brønsted acidic ionic liquids represent a significant advancement, immobilizing the acid function in a recyclable, heterogeneous gel. nih.govacs.org

Lewis acid catalysis is also widely utilized. Boron trifluoride etherate (BF3·Et2O) has been shown to catalyze an atom-economical annulation of glyoxylate (B1226380) esters and nitrosoarenes to form 2,1-benzisoxazole scaffolds. acs.org Metal-Organic Frameworks (MOFs) with open metal sites, such as the Mn-TPA MOF, act as effective heterogeneous Lewis acid catalysts. rsc.orgnih.gov The Lewis acidic manganese sites efficiently promote the condensation of o-aminophenol with a broad range of aromatic aldehydes. rsc.org The combination of a Brønsted acid with a Lewis acid like CuI demonstrates cooperative catalysis, enhancing reaction efficiency for substrates like β-diketones. organic-chemistry.orgacs.org

Table 3: Brønsted and Lewis Acid-Catalyzed Benzoxazole Synthesis

| Catalyst System | Reactants | Conditions | Yield | Reference |

| TsOH·H2O / CuI | 2-Aminophenols, β-Diketones | Acetonitrile, 80 °C, 16 h | Up to 82% | organic-chemistry.orgacs.org |

| Fluorophosphoric acid | 2-Aminophenol, Aldehydes | Ethanol, rt, 2.4 h | High | rsc.org |

| BF3·Et2O | Glyoxylate esters, Nitrosoarenes | CH2Cl2, 45 °C | Moderate to High | acs.org |

| Mn-TPA MOF (Lewis Acid) | o-aminophenol, Aromatic aldehydes | Ethanol, 30 °C, 10-90 min | Up to 99.9% | rsc.orgnih.gov |

| Brønsted Acidic Ionic Liquid Gel | o-aminophenol, Aldehydes | Solvent-free, 130 °C, 5 h | 85–98% | nih.govacs.org |

Sustainable and Green Chemistry Approaches in Benzoxazole Synthesis

In line with the principles of green chemistry, recent synthetic efforts have focused on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. Methodologies such as solvent-free reactions, the use of aqueous media, and microwave-assisted synthesis are at the forefront of this movement. mdpi.com

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents reduces environmental impact, simplifies product work-up, and can lower operational costs. Many advanced catalytic methods for benzoxazole synthesis have been adapted to solvent-free conditions.

The synthesis of benzoxazoles using a Brønsted acidic ionic liquid (BAIL) gel is a prime example of a successful solvent-free reaction. researchgate.netnih.govacs.org The reaction proceeds by simply heating the mixture of 2-aminophenol, an aldehyde, and the catalyst, followed by a straightforward extraction to isolate the product and recover the catalyst. nih.govacs.org Similarly, the direct condensation of carboxylic acids with 2-aminophenol can be achieved under solvent-free conditions using microwave irradiation, sometimes promoted by reagents like Lawesson's reagent or propylphosphonic anhydride (B1165640) (T3P). organic-chemistry.orgresearchgate.netresearchgate.net Zirconium dodecylphosphonate has also been used as a catalyst for the solvent-free reaction between aliphatic carboxylic acids and 2-aminophenol at 100°C. researchgate.net The use of magnetic nanomaterial-supported ionic liquids further enhances the appeal of solvent-free synthesis by allowing for easy, magnetically assisted catalyst removal. rsc.org

Table 4: Examples of Solvent-Free Benzoxazole Synthesis

| Catalytic System / Promoter | Reactants | Conditions | Yield | Reference |

| Brønsted Acidic Ionic Liquid Gel | o-aminophenol, Aldehydes | 130 °C, 5 h | 85–98% | nih.govnih.govacs.org |

| Lawesson's reagent | 2-Aminophenol, Carboxylic acids | Microwave irradiation | Good | organic-chemistry.orgresearchgate.net |

| Zirconium dodecylphosphonate | 2-Aminophenol, Aliphatic carboxylic acids | 100 °C | Not specified | researchgate.net |

| LAIL@MNP | o-aminophenol, Aldehydes | Sonication, 70 °C, 30 min | Moderate to High | rsc.org |

Aqueous Medium Reactions

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactions in water can be challenging, several methodologies for benzoxazole synthesis have been developed for aqueous or partially aqueous systems.

One approach involves the use of thin-layered nano hexagonal boron nitride/few-layered graphene (h-BN/fl-G) films as a catalyst for the coupling of p-substituted benzaldehydes and 2-aminophenol in a water/p-xylene solvent system. rsc.org Another strategy employs a catalyst-free synthesis of benzimidazoles, a related heterocycle, in an aqueous medium, suggesting potential applicability to benzoxazoles. bohrium.com While purely aqueous systems for benzoxazole synthesis are less common, the development of water-tolerant catalysts is a significant step towards greener protocols.

Table 5: Benzoxazole Synthesis in Aqueous Media

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| h-BN/fl-G films | 2-Aminophenol, p-substituted benzaldehydes | Water / p-xylene | Not specified | Not specified | rsc.org |

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. tandfonline.commdpi.com This is achieved through efficient and rapid heating of the reaction mixture. mdpi.com

Microwave-assisted synthesis of 2-substituted benzoxazoles has been reported using various starting materials and catalysts. The condensation of 2-aminophenol with aromatic aldehydes can be completed in approximately one minute with excellent yields when assisted by microwave irradiation in the presence of potassium cyanide in DMF. tandfonline.com Another green approach combines microwave heating with a deep eutectic solvent (DES) like [CholineCl][oxalic acid] as a recyclable catalyst under solvent-free conditions. mdpi.com The direct coupling of carboxylic acids with 2-aminophenol is also achievable under metal- and solvent-free conditions using microwave irradiation, sometimes with promoters like polyphosphoric acid (PPA) to facilitate the reaction. researchgate.net A one-pot synthesis starting from nitrophenol and carboxylic acids has been developed, involving an initial palladium-catalyzed reduction followed by cyclization, all under microwave irradiation. researchgate.net These methods highlight the synergy between microwave technology and green chemistry principles, offering rapid and efficient pathways to the benzoxazole core. mdpi.com

Table 6: Microwave-Assisted Synthesis of Benzoxazoles

| Promoter / Catalyst | Reactants | Conditions | Yield | Reference |

| Potassium Cyanide | 2-Aminophenol, Aromatic aldehydes | DMF, 450 W, ~1 min | Good to Excellent | tandfonline.com |

| [CholineCl][oxalic acid] (DES) | 2-Aminophenols, Benzaldehydes | Solvent-free, 10 mol% catalyst | Good to Excellent | mdpi.com |

| None (Direct coupling) | 2-Aminophenol, Carboxylic acids | Metal- and solvent-free | Good | researchgate.net |

| Pd/C and T3P | Nitrophenol, Carboxylic acids | One-pot, microwave | 56–83% | researchgate.net |

| Hf-BTC (Dual acidic MOF) | 2-Aminophenol, Benzoyl chloride | Solvent-free, 120 °C, 15 min | 30–85% | rsc.org |

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry tool, often leading to shorter reaction times, milder conditions, and higher yields compared to conventional methods. researchgate.net This technique utilizes acoustic cavitation to generate localized hot spots with extreme temperatures and pressures, which can significantly accelerate chemical reactions. ias.ac.in

The synthesis of benzoxazoles from o-aminophenols and aldehydes is a common application of this technology. researchgate.netnih.gov For instance, researchers have developed an efficient, solvent-free synthesis of 2-substituted benzoxazoles under ultrasound irradiation using a magnetic ionic liquid catalyst. nih.gov This method offers rapid reaction rates, with reactions often completing within 30 minutes, and achieves high yields (up to 90%). nih.gov The catalyst can also be easily recovered using a magnet and recycled for several runs with only a slight decrease in activity. nih.gov

Another study demonstrated the ultrasound-assisted synthesis of novel benzoxazole derivatives in an ethanol solvent, using an ion-exchange resin as a catalyst. ias.ac.in The reactions were conducted in an ultrasonic water bath at a frequency of 40 kHz and a power of 150 watts, with reaction progress monitored by TLC and HPLC. ias.ac.in This approach highlights the versatility of ultrasound in promoting benzoxazole formation under relatively mild temperatures (20-50 °C). ias.ac.in

The table below summarizes various conditions and outcomes for ultrasound-assisted benzoxazole synthesis, illustrating the general applicability of this method for creating analogues of the target compound.

| Reactants | Catalyst/Conditions | Solvent | Time | Yield | Reference |

| 2-Aminophenol derivatives, Benzaldehyde derivatives | Imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles, Sonication | Solvent-free | 30 min | up to 90% | nih.gov |

| o-Aminocardanol, Substituted aldehydes | Indion 190 resin, Ultrasound (40 kHz, 150 W) | Ethanol | Various | Not specified | ias.ac.in |

| Azo-linked salicylic (B10762653) acid, 2-Amino-4-chlorophenol | Ultrasound irradiation | Ethanol | Short | High | researchgate.net |

| 2-Aminophenol, Benzaldehyde | Palladium complexes of dendronized amine polymer (EG–G2–Pd) | Ethanol | 3 h | 88% | rsc.org |

This table is generated based on data from the provided text.

Mechanochemical Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents another eco-friendly alternative to traditional solvent-based synthesis. Reactions are typically performed by grinding or milling solid reactants together, often in the absence of any solvent (neat grinding) or with minimal amounts of liquid (liquid-assisted grinding).

In the context of benzoxazole synthesis, mechanochemical methods have been successfully employed. A study comparing various green synthetic techniques, including mechanochemistry, for the production of 2-phenylbenzoxazole derivatives found it to be a viable, albeit sometimes lower-yielding, method compared to microwave or ultrasound-assisted approaches for certain steps. mdpi.com For the synthesis of Schiff bases, a key intermediate for benzoxazoles, mechanochemical reaction for 2 hours at 14 Hz resulted in a 93% yield, which was comparable to or even better than other methods. mdpi.com However, for a subsequent cyclization step to form the benzoxazole ring, the yield was noted to be lower than conventional or other green methods in that specific study. mdpi.com This highlights that the efficiency of mechanochemical synthesis can be highly dependent on the specific reaction step and substrates involved.

Advanced Functionalization Strategies for Aminobenzoxazoles

Once the core aminobenzoxazole structure is synthesized, further functionalization is often required to tailor its properties for specific research applications. Advanced strategies allow for precise chemical modifications at various positions of the molecule.

Regioselective Derivatization of the Benzoxazole Core and Pendant Groups

The benzoxazole ring is an aromatic heterocycle with distinct reactive sites that allow for selective functionalization. globalresearchonline.net The electron-poor nature of the ring system generally directs electrophilic substitution. nih.gov For example, nitration of 2-phenyl benzoxazole predominantly occurs at the C6-position. globalresearchonline.net

Modern catalysis provides powerful tools for regioselective C-H functionalization, which avoids the need for pre-functionalized starting materials. For related heterocyclic systems like 2,1,3-benzothiadiazole (B189464) (BTD), which shares structural similarities with the benzoxazole core, Ir-catalyzed C-H borylation has been shown to be highly regioselective, allowing for the introduction of versatile boryl groups at specific positions. diva-portal.orgnih.gov These boryl groups can then be converted into a wide array of other functional groups through subsequent cross-coupling reactions. nih.gov Such strategies could potentially be adapted for the regioselective functionalization of the benzoxazole core at positions other than the amine-bearing C6, such as C4, C5, or C7, enabling the synthesis of a diverse library of derivatives. For instance, a divergent synthesis from ortho-hydroxyaryl N-H ketimines can lead to either 3-substituted benzisoxazoles or 2-substituted benzoxazoles through controlled reaction pathways. organic-chemistry.org

Introduction of Diverse Substituents to the Phenyl Ring (e.g., Methyl Group at Position 3)

Research has shown that the nature and position of substituents on this phenyl ring significantly impact the biological and photophysical properties of the resulting benzoxazole. For example, in a study on the antiproliferative activity of 2-phenylbenzoxazole derivatives, compounds bearing a methoxy (B1213986) group at the 3-position of the phenyl ring generally exhibited higher activity. mdpi.com Similarly, the synthesis of 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole was achieved by reacting 2-amino-5-nitrophenol (B90527) with p-toluic acid in polyphosphoric acid. nih.gov This demonstrates the straightforward introduction of a methyl group onto the phenyl ring via the choice of the starting carboxylic acid. The introduction of various other groups, such as halogens (-F, -Cl, -Br), electron-withdrawing groups (-CN, -NO2, -CF3), and electron-donating groups (-OCH3), onto the phenyl ring has been successfully demonstrated in numerous studies, allowing for fine-tuning of the molecule's characteristics. mdpi.comnih.gov

Chemical Modification of the Amine Group (Position 6) for Research Utility

The amine group at the 6-position of the benzoxazole ring is a versatile handle for further chemical modification, enabling the attachment of various functionalities for research purposes, such as linking to other molecules or introducing reporter groups.

A common strategy involves the synthesis of a nitro-substituted benzoxazole, such as 2-(3-methylphenyl)-6-nitro-1,3-benzoxazole, followed by the reduction of the nitro group to an amine. nih.gov This primary amine can then undergo a variety of well-established chemical transformations. For example, it can be acylated by reacting with acid chlorides or anhydrides to form amides. This approach was used to synthesize a series of N-(2-(4-dimethylaminophenyl)-1,3-benzoxazol-5-yl)benzamides for evaluation as imaging agents. nih.gov

Direct amination of the benzoxazole C-H bond has also been reported. A silver-mediated direct amination allows for the introduction of an amino group using either formamides or parent amines as the nitrogen source. elsevierpure.com While not demonstrated at the C6 position specifically, such C-H activation strategies represent a modern approach to installing amine functionalities.

The resulting amine at position 6 can be used in coupling reactions, diazotization, or as a nucleophile to build more complex molecular architectures, making it a key site for derivatization in the development of new research tools.

Computational and Theoretical Investigations of 2 3 Methylphenyl 1,3 Benzoxazol 6 Amine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, electronic properties, and reactivity of heterocyclic compounds like 2-aryl-1,3-benzoxazoles. nih.govmdpi.commdpi.comresearchgate.netresearchgate.net These computational methods, particularly Density Functional Theory (DFT), allow researchers to model molecular behavior at the electronic level, providing insights that are complementary to experimental data. uaeu.ac.aenih.gov Studies on various benzoxazole (B165842) derivatives have utilized these techniques to explore their potential in medicinal chemistry and materials science. nih.govmdpi.comgrafiati.com By analyzing the optimized geometry, electronic distribution, and orbital energies, it is possible to predict the stability, reactivity, and potential interaction sites of molecules like 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cnwikipedia.org The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, are the main orbitals involved in chemical reactions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule.

In benzoxazole derivatives, the distribution of these orbitals is influenced by the molecular structure. For instance, in one study on a substituted benzoxazole, the LUMO was found to be localized over the entire structure, while the HOMO was concentrated on the benzoxazole ring system and an attached phenyl ring. nih.gov For this compound, the electron-donating amino (-NH2) and methyl (-CH3) groups are expected to raise the HOMO energy level, while the π-conjugated system of the benzoxazole and phenyl rings will influence both HOMO and LUMO.

Computational studies on benzoxazole and its simpler analogues, 2-phenylbenzoxazole (B188899) and 2-(p-tolyl)benzoxazole, provide insight into these values. The calculated energies of the frontier orbitals and the corresponding energy gaps are presented below.

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Benzoxazole | -6.555 | -0.995 | 5.560 |

| 2-Phenylbenzoxazole | -6.196 | -1.614 | 4.582 |

| 2-(p-Tolyl)benzoxazole | -6.046 | -1.531 | 4.515 |

Data sourced from a DFT study at the B3LYP/6-31+G(d,p) level of theory. researchgate.net

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netresearchgate.netresearchgate.net The MESP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net These maps are highly effective in predicting sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. researchgate.netnih.gov

Regions with negative electrostatic potential (red to yellow) are susceptible to electrophilic attack and are associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. In contrast, regions with positive potential (blue) are prone to nucleophilic attack. nih.gov

For a molecule like this compound, one would anticipate:

Negative Regions: The areas around the nitrogen atom of the oxazole (B20620) ring, the oxygen atom, and the nitrogen of the 6-amino group would exhibit strong negative potential due to the presence of lone pairs, making them likely sites for electrophilic attack or hydrogen bonding. nih.gov

Positive Regions: The hydrogen atoms of the amino group and potentially parts of the aromatic rings would show positive potential, marking them as sites for nucleophilic interaction. nih.gov

In a study of a similar benzoxazole derivative, the oxygen and nitrogen atoms were identified as having the most negative potential, confirming them as the primary sites for electrophilic reactivity. nih.gov

The key global reactivity descriptors include:

Ionization Potential (IP) and Electron Affinity (EA): Approximated as IP ≈ -EHOMO and EA ≈ -ELUMO.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (µ): The negative of electronegativity (µ = -χ), it describes the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. nih.govresearchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity (N): Measures the electron-donating capability of a molecule. researchgate.netrsc.org

The following table presents calculated global reactivity descriptors for benzoxazole and its analogues, offering a comparative view of their chemical nature.

| Parameter | Benzoxazole | 2-Phenylbenzoxazole | 2-(p-Tolyl)benzoxazole |

|---|---|---|---|

| Ionization Potential (IP) (eV) | 6.555 | 6.196 | 6.046 |

| Electron Affinity (EA) (eV) | 0.995 | 1.614 | 1.531 |

| Electronegativity (χ) (eV) | 3.775 | 3.905 | 3.788 |

| Chemical Potential (µ) (eV) | -3.775 | -3.905 | -3.788 |

| Chemical Hardness (η) (eV) | 2.780 | 2.291 | 2.257 |

| Chemical Softness (S) (eV-1) | 0.359 | 0.436 | 0.443 |

| Electrophilicity Index (ω) (eV) | 2.563 | 3.328 | 3.178 |

| Nucleophilicity (N) (eV) | 2.840 | 3.167 | 3.208 |

Data sourced from a DFT study at the B3LYP/6-31+G(d,p) level of theory. researchgate.net

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint specific reactive sites within the molecule. rsc.org The Fukui function, f(r), is a fundamental local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org

In practice, the Fukui function is often condensed to atomic sites (condensed Fukui function, f_k), allowing for the prediction of atom-specific reactivity. wikipedia.orgrsc.orgscm.com

f_k^+ for nucleophilic attack (electron acceptance).

f_k^- for electrophilic attack (electron donation).

f_k^0 for radical attack.

The sites with the highest values of a particular Fukui function are predicted to be the most reactive for that type of attack. rsc.org For even more precise predictions, dual descriptors (Δf_k) can be employed. These descriptors provide a clearer distinction between sites prone to nucleophilic attack (where Δf_k > 0) and electrophilic attack (where Δf_k < 0). researchgate.net

For this compound, calculations would likely show high f_k^- values on the electron-rich nitrogen and oxygen atoms, marking them as the preferred sites for electrophilic attack. Conversely, certain carbon atoms in the aromatic rings might show higher f_k^+ values, indicating their susceptibility to nucleophilic attack. researchgate.net

Natural Bonding Orbital (NBO) analysis is a powerful computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals, which aligns with classical Lewis structures. wisc.eduwisc.edu A key feature of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization through second-order perturbation theory. researchgate.net

In conjugated systems like this compound, the most significant stabilizing interactions are typically π → π* and n → π* transitions.

π → π interactions:* These involve electron delocalization from a π-bonding orbital of one part of the conjugated system to a π*-antibonding orbital of an adjacent part.

n → π interactions:* These involve the delocalization of a lone pair (n) from a heteroatom (like the oxygen or nitrogen atoms) into an adjacent π*-antibonding orbital.

Studies on similar heterocyclic systems have used NBO analysis to explain structural features, such as the weakening of certain sigma bonds due to strong n → σ* delocalization effects. researchgate.netresearchgate.net For the target molecule, NBO analysis would quantify the delocalization across the entire π-system, including the benzoxazole core, the methyl-substituted phenyl ring, and the amino group, providing a detailed understanding of the electronic factors that govern its structure and stability.

Density Functional Theory (DFT) Studies

Thermochemical and Energetic Studies

Thermochemical data are fundamental to understanding the stability and reactivity of a molecule. Through computational methods, properties like the enthalpy of formation can be reliably estimated, offering insights that are often difficult to obtain experimentally.

Computational Estimation of Gas-Phase Standard Molar Enthalpies of Formation

The gas-phase standard molar enthalpy of formation (ΔfH°(g)) is a key thermodynamic property that quantifies the energy of a molecule relative to its constituent elements in their standard states. High-level ab initio molecular orbital calculations, such as the G3(MP2)//B3LYP composite procedure, are frequently used to predict these values with high accuracy. researchgate.netresearchgate.net This method combines geometry optimization at the B3LYP/6-31G(d) level with single-point energy calculations at more advanced levels to yield reliable thermochemical data. researchgate.netnih.gov

For the parent benzoxazole molecule, an experimental gas-phase enthalpy of formation has been determined to be (105.2 ± 2.2) kJ·mol⁻¹. researchgate.net Computational studies on related benzoxazole derivatives provide a framework for estimating the enthalpy of the title compound. For instance, the experimental and G3(MP2)//B3LYP computed values for 2-methylbenzoxazole (B1214174) and 2,5-dimethylbenzoxazole (B1361385) are in excellent agreement, validating the computational approach. researchgate.net

To estimate the ΔfH°(g) for this compound, one can use a group contribution or isodesmic reaction approach, where the effects of adding the methyl and amino groups are systematically accounted for. nih.govnih.gov Based on data from analogous compounds, a hypothetical table of comparative enthalpies can be constructed.

| Compound | Experimental ΔfH°(g) (kJ·mol⁻¹) | Computational ΔfH°(g) (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| Benzoxazole | 105.2 ± 2.2 | 104.9 ± 5.0 | researchgate.net |

| 2-Methylbenzoxazole | 68.9 ± 2.5 | 69.3 ± 7.2 | researchgate.net |

| 2,5-Dimethylbenzoxazole | 26.7 ± 2.7 | 28.3 ± 7.4 | researchgate.net |

| This compound | Not Available | Estimated |

Investigation of Energetic Effects of Functional Groups on the Benzoxazole Core

The substitution of the benzoxazole core with functional groups like methyl (-CH₃) and amino (-NH₂) significantly influences its electronic structure and energetic properties. The methyl group is a weak electron-donating group (activating group), while the amino group is a strong electron-donating group. youtube.com

Computational studies on related systems reveal these effects clearly.

Electron-Donating Groups (EDGs): The presence of the amino group at the C-6 position and the methyl group on the appended phenyl ring increases the electron density of the benzoxazole system. This generally leads to a lower ionization potential and a smaller HOMO-LUMO energy gap. mdpi.com A smaller energy gap suggests higher chemical reactivity and susceptibility to electrophilic attack. mdpi.com

Reactivity Descriptors: Density Functional Theory (DFT) calculations can determine global reactivity descriptors. For benzoxazoles, substituting with electron-donating groups typically decreases the chemical hardness and increases the molecular dipole moment, indicating a more reactive and polar molecule. researchgate.net

These activating groups are ortho-, para-directors in electrophilic aromatic substitution reactions, which means they make the molecule more attractive to electrophiles and direct substitutions to specific positions. youtube.com

Theoretical Studies on Reaction Mechanisms and Kinetic Parameters

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions and calculating their kinetic parameters. The synthesis of 2-arylbenzoxazoles, including the title compound, typically involves the condensation and subsequent cyclization of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. nih.govnih.gov

A common synthetic route involves the reaction of 2-amino-5-nitrophenol (B90527) with a substituted benzoic acid in polyphosphoric acid (PPA) at high temperatures. nih.gov A plausible mechanism for the formation of the title compound would involve the reaction of 6-amino-2-aminophenol with 3-methylbenzoic acid.

Theoretical studies using DFT can model the potential energy surface of this reaction. acs.org Key steps that can be investigated include:

Amide Formation: The initial reaction between the amino group of the aminophenol and the carboxylic acid to form an amide intermediate.

Cyclization: An intramolecular nucleophilic attack by the hydroxyl group onto the carbonyl carbon of the amide, followed by dehydration. DFT calculations on similar systems have shown this cyclization to be a 5-exo-trig reaction. researchgate.net

For related reactions, such as the formation of N-phenyl-substituted benzoxazol-2-amines, a base-promoted oxidative iodination followed by cyclization has been proposed and can be modeled computationally. nih.gov Kinetic parameters, including rate constants (k), can be calculated using transition state theory (TST) combined with the computed potential energy surface, providing a complete theoretical picture of the reaction dynamics. acs.orgdtic.mil

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior, tracking the movements of atoms over time. This technique is invaluable for understanding how this compound interacts with its environment and explores its conformational landscape. nist.gov

Conformational Analysis: The key flexible bond in the title molecule is the single bond connecting the 3-methylphenyl group to the C-2 position of the benzoxazole ring. Rotation around this bond gives rise to different conformers. nih.gov MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy (stable) conformations and the energy barriers between them. In similar bi-aryl systems, the planarity between the two rings is crucial for π-conjugation, but steric hindrance can force them into a twisted conformation. nih.gov

Intermolecular Interactions: MD simulations are particularly powerful for studying non-covalent interactions between the solute and solvent molecules or with a biological target like a protein or DNA. nist.gov For this compound, simulations in an aqueous environment could reveal:

Hydrogen Bonding: The amino group (-NH₂) and the benzoxazole nitrogen are potential hydrogen bond acceptors, while the N-H protons are donors. MD can quantify the number and lifetime of these hydrogen bonds with water molecules.

Hydrophobic Interactions: The methylphenyl moiety provides a significant hydrophobic surface that can interact favorably with non-polar residues in a protein binding pocket.

Sulfur-Aromatic Interactions: While not present in this specific molecule, studies on related systems highlight the importance of specific interactions, such as those between methionine and aromatic rings, which contribute 1-1.5 kcal/mol in stabilization energy. nist.gov This underscores the level of detail MD can provide on specific interaction motifs.

By running simulations of the molecule complexed with a target, one can assess the stability of the complex and identify the key residues and interaction types (e.g., π-stacking, hydrogen bonds) responsible for binding affinity. nist.gov

Computational Prediction and Analysis of Spectroscopic Properties (e.g., NMR, IR, Raman) for Structural Elucidation

Computational methods are widely used to predict spectroscopic properties, which serve as a crucial tool for confirming the structure of newly synthesized compounds. nih.gov DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), can provide accurate predictions of NMR, IR, and Raman spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (δ). The computed shifts for ¹H and ¹³C atoms can be correlated with experimental data to confirm structural assignments.

¹H-NMR: Protons on the aromatic rings are expected in the δ 7.0-8.5 ppm range. The methyl group protons would appear upfield, likely around δ 2.4-2.5 ppm, while the amine protons would be a broader signal. nih.gov

¹³C-NMR: Aromatic carbons typically resonate between δ 110-150 ppm. The imine carbon (C=N) of the benzoxazole ring is characteristically downfield, often appearing around δ 162 ppm.

Vibrational Spectroscopy (IR and Raman): Calculations can predict the vibrational frequencies and intensities of both IR and Raman spectra. These are often scaled by a small factor to better match experimental results. nih.gov

IR Spectrum: Key predicted bands would include N-H stretching from the amine group (around 3300-3500 cm⁻¹), C-H stretching from the aromatic and methyl groups (around 2900-3100 cm⁻¹), and C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹). nih.gov

Raman Spectrum: Raman spectroscopy would complement the IR data, with strong bands expected for the symmetric vibrations of the aromatic rings. nih.gov

The table below presents hypothetical, yet representative, calculated spectroscopic data for the title compound, based on literature values for similar structures.

| Spectroscopy Type | Predicted Feature | Approximate Value | Reference/Basis |

|---|---|---|---|

| ¹H-NMR (ppm) | Ar-H | 7.0 - 8.5 | nih.gov |

| -NH₂ | ~5.0 (broad) | General | |

| -CH₃ | ~2.47 | nih.gov | |

| ¹³C-NMR (ppm) | Ar-C | 110 - 151 | |

| C-2 (C=N) | ~162 | ||

| -CH₃ | ~21 | General | |

| IR (cm⁻¹) | N-H stretch | 3300 - 3500 | |

| C-H stretch (Aromatic) | 3000 - 3100 | nih.gov | |

| C=N stretch | ~1630 | nih.gov |

Structure Activity Relationship Sar Studies of 2 3 Methylphenyl 1,3 Benzoxazol 6 Amine and Benzoxazole Amine Scaffolds

Impact of Substituent Variation on Biological Activity Profiles

The therapeutic efficacy and selectivity of benzoxazole (B165842) derivatives are intricately linked to the substitution pattern on the bicyclic ring system. Research has consistently shown that substituents at positions 2, 5, and 6 are particularly critical in modulating the biological activity of these compounds. nih.govnih.gov

The substituent at position 2 of the benzoxazole ring plays a pivotal role in defining the molecule's interaction with its biological targets. In the case of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine, this position is occupied by a 3-methylphenyl (or m-tolyl) group.

The methyl group is a classic electron-donating group (EDG) through an inductive effect. SAR studies on related heterocyclic scaffolds, such as benzofurans, have shown that the presence of weak electron-donating groups like methyl on a phenyl ring can significantly improve anticancer activity. mdpi.com For instance, a 4-methyl group on a phenyl ring in an imidazopyridine-based benzofuran (B130515) series was found to be beneficial for cytotoxicity. mdpi.com In a different series of N-pyridyl-carboxamides, the presence of a methyl group, regardless of its position on the pyridine (B92270) nucleus, noticeably increased the analgesic effect. nih.gov

The position of the methyl group on the phenyl ring is also crucial. While direct SAR studies on the 3-methylphenyl variant of 6-aminobenzoxazole are limited, research on related 2-arylbenzoxazoles provides insight. For example, studies on 2-arylcarbapenems have explored various aryl substituents at the 2-position to understand their effect on antimicrobial properties. wjpsonline.com The meta position of the methyl group in this compound influences the steric and electronic profile of the molecule, distinguishing it from its ortho and para isomers and affecting how it fits into the binding pocket of a target protein or enzyme.

Substitutions on the benzene (B151609) portion of the benzoxazole nucleus are critical for tuning biological efficacy. While much focus has been placed on position 5, position 6 is also a key site for modification. nih.govnih.gov Research into 5(or 6)-nitro/amino-2-(substituted phenyl/benzyl) benzoxazole derivatives has demonstrated that compounds with substituents at these positions can exert a broad spectrum of antibacterial and antifungal activity. nih.gov

The amine (-NH2) group at position 6 is a strong electron-donating group via resonance. This functional group can significantly alter the electron density of the entire ring system, which is crucial for binding to biological targets. Furthermore, the amine group can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in enzyme active sites or receptors. nih.gov In a series of benzimidazole (B57391) derivatives, a related heterocyclic system, the nature of the substituent at a similar position (C5 or C6) was found to be critical; for example, an amino or methyl group at C5 led to a complete loss of anti-inflammatory activity in one study, whereas a nitro group at C6 was beneficial in another, highlighting the specific and sensitive role of substituents at this part of the scaffold. organic-chemistry.org For 2-oxo-3H-benzoxazoles, substitutions at position 6, particularly with acyl groups, were found to be favorable for analgesic and anti-inflammatory activity. nih.gov This underscores the general importance of functionalization at the C6 position for modulating the pharmacological profile of benzoxazole-based compounds.

The electronic nature of substituents on the benzoxazole scaffold is a determining factor in the biological activity of these compounds. The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can lead to vastly different pharmacological outcomes, often dependent on the specific biological target.

In some studies, EDGs have been shown to enhance biological activity. For instance, research on certain benzoxazole derivatives indicated that electron-donating groups tend to boost antimicrobial efficacy. researchgate.net This is supported by findings in a benzofuran series where EDGs like methoxy (B1213986) and methyl groups on the 2-phenyl ring significantly improved anticancer activity. mdpi.com The methyl group (an EDG) and the amine group (a strong EDG) in this compound would be expected to increase the electron density of the heterocyclic system.

Conversely, other studies have found that EWGs are crucial for potency. For example, the presence of EWGs such as nitro or chloro groups improved the antimicrobial activity of some benzoxazole derivatives against specific bacterial strains. researchgate.netnih.gov In one series of 2-oxo-3H-benzoxazoles, derivatives with EWGs like fluorine (F), chlorine (Cl), or an acetyl group (COCH3) showed the most promising analgesic and anti-inflammatory results. This suggests that for certain targets, reducing the electron density of the benzoxazole ring is beneficial for activity.

This dichotomy highlights that there is no universal rule; the optimal electronic properties depend on the specific molecular interactions required for a given biological effect.

Table 1: Effect of Electronic Groups on Benzoxazole Activity

| Substituent Type | General Effect | Example Activity | Reference |

|---|---|---|---|

| Electron-Donating Groups (e.g., -CH3, -OCH3) | Enhance activity | Anticancer, Antimicrobial | mdpi.com, researchgate.net |

Note: The effect is target-dependent and not universal.

The specific location of a substituent on the benzoxazole scaffold can be as important as its chemical nature. Isomers with the same functional groups but at different positions often exhibit markedly different biological activities and selectivities.

SAR studies have repeatedly identified positions 2 and 5 as being critical, especially when both are substituted. nih.gov However, position 6 has also been established as a key location for modification to achieve desired biological effects. nih.govnih.gov For example, in a series of 2-oxo-3H-benzoxazoles, research focused on substitutions at positions 3 (on the oxazole (B20620) nitrogen) and 6 (on the benzene ring) to develop compounds with potent analgesic and anti-inflammatory properties. nih.govnih.gov

The relative position of substituents on the 2-phenyl ring also dictates activity. The distinction between 2-(2-methylphenyl), 2-(3-methylphenyl), and 2-(4-methylphenyl) benzoxazole derivatives illustrates this principle. Each isomer presents a unique three-dimensional shape and electronic distribution, which alters its ability to bind to a target. This positional isomerism affects steric hindrance and the potential for specific intermolecular interactions, thereby influencing both potency and selectivity.

Principles of Scaffold Modification and Lead Optimization in Chemical Biology Research

The benzoxazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple, diverse biological targets. organic-chemistry.org The process of discovering new drugs often involves identifying a "hit" compound, like a benzoxazole derivative with modest activity, and then systematically modifying its structure to create a "lead" compound with improved potency, selectivity, and pharmacokinetic properties (a process known as lead optimization).

Key strategies in this process include:

Scaffold Hopping and Bioisosteric Replacement : This involves replacing the core benzoxazole scaffold or its substituents with other groups that are structurally different but have similar physical or chemical properties (bioisosteres). For example, replacing a benzothiazole (B30560) ring with a benzoxazole ring has been used to generate promising anticancer agents. organic-chemistry.org This allows chemists to explore new chemical space, potentially overcoming issues like poor solubility or toxicity while retaining or improving activity.

Functional Group Modification : Researchers systematically alter functional groups on the scaffold to probe their role in biological activity. researchgate.net This can involve changing the electronic properties (e.g., swapping an EDG for an EWG), steric properties (e.g., replacing a methyl with an ethyl group), or hydrogen-bonding capacity (e.g., converting an ester to an amide).

Lead Optimization : This iterative cycle of design, synthesis, and testing aims to enhance the drug-like properties of a lead compound. For benzoxazole derivatives, this has involved modifications to improve aqueous solubility and metabolic stability, which are crucial for developing orally bioavailable drugs. nih.gov Techniques like scaffold decoration, where new side chains are added to a core structure, are used to improve binding affinity and other properties.

Correlation Between Electronic Structure and Biological Potency

The biological activity of a molecule is fundamentally governed by its electronic structure, which dictates how it interacts with its physiological target. In benzoxazole derivatives, the distribution of electrons within the aromatic system and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical determinants of potency.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. Studies on platinum complexes containing benzoxazole ligands have shown that substituents directly modulate this gap. For example:

Electron-donating groups (EDGs) , such as the methyl group, tend to raise the energy of the HOMO. This results in a smaller HOMO-LUMO gap, which can affect the molecule's photophysical properties and reactivity.

Electron-withdrawing groups (EWGs) , such as chlorine, tend to lower the energy of the HOMO, leading to a larger HOMO-LUMO gap.

These changes in electronic structure directly correlate with biological function. The modification of the HOMO-LUMO gap can influence a compound's ability to participate in charge-transfer interactions with its biological target, a key mechanism for many drugs. Computational studies using Density Functional Theory (DFT) are often employed to calculate these electronic properties and predict the reactivity of new benzoxazole derivatives, guiding the synthesis of more potent analogues.

Table 2: Correlation of Electronic Properties and Substituents

| Substituent Type on Benzoxazole Ligand | Effect on HOMO Energy | Effect on HOMO-LUMO Gap | Reference |

|---|---|---|---|

| Electron-Donating (e.g., -CH3) | Raises HOMO Energy | Smaller Gap |

Mechanistic Insights into Biological Interactions of 2 3 Methylphenyl 1,3 Benzoxazol 6 Amine Analogues

Elucidation of Molecular Targets and Pathways

Analogues of 2-(3-Methylphenyl)-1,3-benzoxazol-6-amine interact with a diverse range of biological macromolecules, leading to the modulation of critical cellular and pathological pathways. These interactions are primarily driven by the compound's structural features, which allow it to bind with high affinity and specificity to various enzymes and nucleic acid structures.

The benzoxazole (B165842) core is a privileged scaffold for designing enzyme inhibitors, targeting key proteins involved in cancer, inflammation, and bacterial infections.

Topoisomerases: Certain 2,5-disubstituted-benzoxazole derivatives act as potent inhibitors of eukaryotic DNA topoisomerases I and II, enzymes essential for managing DNA topology during replication and transcription. nih.gov For instance, 5-amino-2-phenylbenzoxazole and its halogenated derivatives have been identified as poisons of topoisomerase I. nih.gov Other analogues, such as 5-chloro-2-(p-methylphenyl)benzoxazole, show significant inhibitory activity against topoisomerase II. nih.gov These compounds typically function by stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells. youtube.com

Cyclooxygenase-2 (COX-2): Numerous studies have identified 2-substituted benzoxazole derivatives as selective inhibitors of COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins. nano-ntp.comnih.gov The 2-(2-arylphenyl)benzoxazole scaffold, in particular, has been highlighted as a novel and selective ligand for COX-2. acs.org The selectivity for COX-2 over the constitutive COX-1 isoform is a key therapeutic goal, as it minimizes the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov For example, certain methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives show high selectivity for COX-2, with some compounds being over 400 times more selective compared to their effect on COX-1.

DNA Gyrase: In the realm of antibacterial agents, benzoxazole derivatives have been investigated as inhibitors of DNA gyrase, a type II topoisomerase found in bacteria but not in higher eukaryotes, making it an excellent drug target. researchgate.net The inhibition of DNA gyrase interferes with bacterial DNA replication, leading to cell death. researchgate.net Studies on 2-arylbenzothiazoles, which are structurally similar to benzoxazoles, have shown moderate to high inhibitory activity against E. coli DNA gyrase. nih.gov Docking studies suggest these compounds bind to the ATP-binding site of the GyrB subunit. nih.gov

Methionyl-tRNA Synthetase (MetRS): Aminoacyl-tRNA synthetases (aaRSs) are essential for protein translation, and their inhibition can effectively shut down cell growth. nih.gov While direct inhibition by a this compound analogue is not extensively documented, related heterocyclic compounds have shown potent activity against MetRS. nih.gov For example, inhibitors with amino-benzimidazole or amino-imidazopyridine moieties, which share structural similarities with the aminobenzoxazole scaffold, demonstrate strong potency against the MetRS enzyme from the protozoan pathogen Giardia intestinalis. nih.gov The inhibition is competitive with the enzyme's natural substrate, methionine. nih.gov

Poly(ADP-ribose) Polymerase-2 (PARP-2): PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly in tumors with existing DNA repair defects. Recently, benzoxazole derivatives have been designed as potent PARP-2 inhibitors. nih.govresearchgate.net Specific hybrids of benzoxazole and 1,2,3-triazole have proven to be highly active, with IC50 values in the nanomolar range. nih.govresearchgate.net This inhibition leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis in cancer cells. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected Benzoxazole Analogues

| Compound Class | Target Enzyme | Specific Analogue Example | IC50 Value | Source(s) |

|---|---|---|---|---|

| 2,5-Disubstituted-benzoxazoles | Topoisomerase I | 5-Amino-2-(p-fluorophenyl)benzoxazole | 132.3 µM | nih.gov |

| 2,5-Disubstituted-benzoxazoles | Topoisomerase II | 5-Chloro-2-(p-methylphenyl)benzoxazole | 22.3 µM | nih.gov |

| Benzoxazole-Thiazole Hybrids | COX-2 | Methyl-2-(2-((4-(dimethylamino)benzylidene)amino)thiazol-4-ylamino)benzoxazole-5-carboxylate | 0.04 µM | |

| Benzoxazole-Amide Hybrids | PARP-2 | Compound 27 (a benzoxazole-triazole hybrid) | 0.057 µM | nih.govresearchgate.net |

| 2-Arylbenzothiazoles | E. coli DNA Gyrase | Compound 6c (p-hydroxy-m-methoxy derivative) | 4.85 µM | nih.gov |

| Imidazopyridine Derivatives | Giardia MetRS | Compound 1710 | 23 nM | nih.gov |

Beyond enzymes, benzoxazole analogues can directly target functional RNA structures.

Hepatitis C Virus Internal Ribosome Entry Site (HCV IRES) RNA: The HCV IRES is a highly structured RNA element within the virus's 5' untranslated region that is essential for initiating the translation of viral proteins. nih.gov This makes it an attractive target for antiviral drug development. 2-Aminobenzoxazoles have been synthesized and identified as ligands that bind to the HCV IRES. nih.gov These compounds were designed as less basic alternatives to previously discovered benzimidazole (B57391) inhibitors. nih.gov The binding of these small molecules to a specific subdomain of the IRES (subdomain IIa) induces a conformational change in the RNA structure. nih.gov This change is thought to facilitate the undocking of another part of the IRES from the ribosome, ultimately inhibiting viral protein translation. nih.gov

The inhibition of molecular targets by benzoxazole analogues translates into significant effects on complex cellular processes, including programmed cell death, cell proliferation, and bacterial communication.

Apoptosis Induction: A common outcome of treatment with various benzoxazole analogues in cancer cells is the induction of apoptosis. This programmed cell death can be initiated through multiple mechanisms. For example, PARP-2 inhibition by benzoxazole derivatives leads to apoptosis in breast cancer cell lines. nih.govresearchgate.net Similarly, a benzoxazole derivative known as K313 induces apoptosis in leukemia cells, an effect accompanied by the activation of caspase-9 and caspase-3 and a decrease in the mitochondrial membrane potential. nih.govnih.gov Other benzoxazole derivatives designed as VEGFR-2 inhibitors also induce apoptosis, showing a significant increase in the levels of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. nih.gov

Cell Cycle Arrest: The proliferation of cancer cells is often halted by benzoxazole derivatives that cause cell cycle arrest at specific checkpoints. Benzoxazole derivative K313 was found to induce a moderate cell cycle arrest at the G0/G1 phase in leukemia and lymphoma cells. nih.govnih.gov Benzoxazole-based PARP-2 inhibitors have been shown to cause cell cycle arrest in the G2/M and G1/S phases in breast cancer cells. nih.govresearchgate.net Furthermore, benzimidazole derivatives, which are close structural relatives, have also been demonstrated to effectively suppress cell cycle progression, with different analogues arresting cells in the G1, S, or G2 phases depending on the cell line. mdpi.com